2,15-Diamino-5,12-dithia-1,16-hexadecanediol
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Overview
Description
2,15-Diamino-5,12-dithia-1,16-hexadecanediol is a complex organic compound characterized by the presence of amino groups, sulfur atoms, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Diamino-5,12-dithia-1,16-hexadecanediol typically involves multi-step organic reactions. One common approach is the reaction of dithiols with amino alcohols under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,15-Diamino-5,12-dithia-1,16-hexadecanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,15-Diamino-5,12-dithia-1,16-hexadecanediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,15-Diamino-5,12-dithia-1,16-hexadecanediol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,16-Hexadecanediol: A diol with similar chain length but lacking amino and sulfur groups.
2,5-Diamino-1,4-benzenedithiol: Contains amino and sulfur groups but has a different structural framework.
Properties
CAS No. |
68704-89-2 |
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Molecular Formula |
C14H32N2O2S2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-amino-4-[6-(3-amino-4-hydroxybutyl)sulfanylhexylsulfanyl]butan-1-ol |
InChI |
InChI=1S/C14H32N2O2S2/c15-13(11-17)5-9-19-7-3-1-2-4-8-20-10-6-14(16)12-18/h13-14,17-18H,1-12,15-16H2 |
InChI Key |
VSGJBAQNKMPHCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSCCC(CO)N)CCSCCC(CO)N |
Origin of Product |
United States |
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